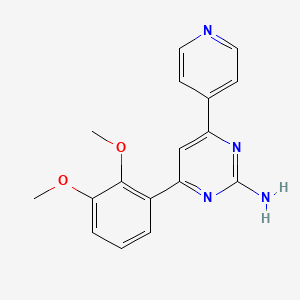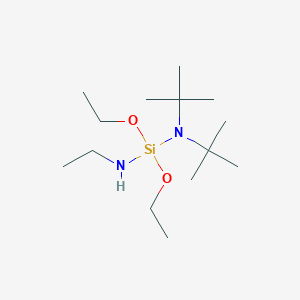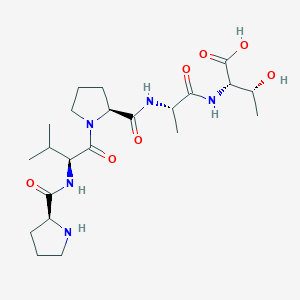
L-Prolyl-L-valyl-L-prolyl-L-alanyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-L-valyl-L-prolyl-L-alanyl-L-threonine: is a pentapeptide composed of the amino acids proline, valine, alanine, and threonine. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-valyl-L-prolyl-L-alanyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid) to expose the amine group for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (Triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like This compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification processes such as HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-valyl-L-prolyl-L-alanyl-L-threonine: can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various reagents, including alkylating agents or acylating agents, are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the threonine residue can yield a hydroxylated peptide, while reduction can lead to the formation of reduced peptide bonds.
Scientific Research Applications
L-Prolyl-L-valyl-L-prolyl-L-alanyl-L-threonine: has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism by which L-Prolyl-L-valyl-L-prolyl-L-alanyl-L-threonine exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.
Comparison with Similar Compounds
L-Prolyl-L-valyl-L-prolyl-L-alanyl-L-threonine: can be compared with other similar peptides, such as:
L-Valyl-L-prolyl-L-proline: Known for its angiotensin-converting enzyme inhibitory activity.
L-Isoleucyl-L-prolyl-L-proline: Also exhibits significant biological activity.
L-Valyl-L-seryl-L-threonyl-L-leucyl-L-seryl-L-seryl-L-prolyl-L-alanyl-L-threonine: A more complex peptide with different biological properties.
The uniqueness of This compound lies in its specific sequence and the resulting structural and functional properties.
Properties
CAS No. |
835651-40-6 |
|---|---|
Molecular Formula |
C22H37N5O7 |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-1-[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C22H37N5O7/c1-11(2)16(25-19(30)14-7-5-9-23-14)21(32)27-10-6-8-15(27)20(31)24-12(3)18(29)26-17(13(4)28)22(33)34/h11-17,23,28H,5-10H2,1-4H3,(H,24,31)(H,25,30)(H,26,29)(H,33,34)/t12-,13+,14-,15-,16-,17-/m0/s1 |
InChI Key |
SMNIYAXUIZFPID-FQMQPWHVSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2)O |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



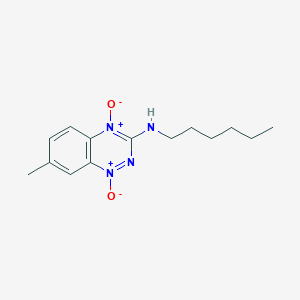
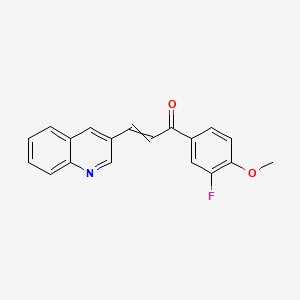
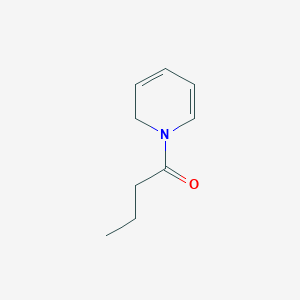
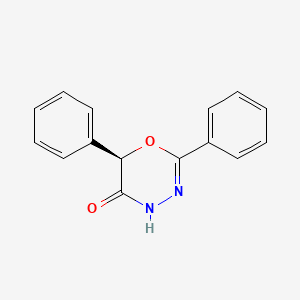
![Ethyl (3Z)-3-ethoxy-3-{[2-(methylsulfanyl)phenyl]imino}propanoate](/img/structure/B14185639.png)
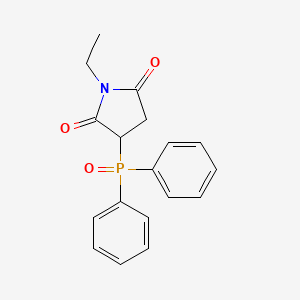
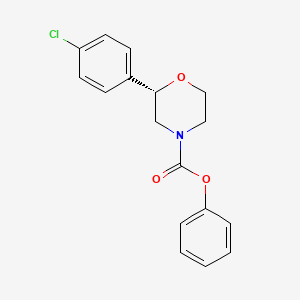
![5-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14185653.png)
![3-[2-(Butylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14185656.png)
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-methyl-5H-pyrido[4,3-b]indole)](/img/structure/B14185676.png)
![3-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-2-carboxylic acid](/img/structure/B14185683.png)
